2,3,4-Trichloro-6-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

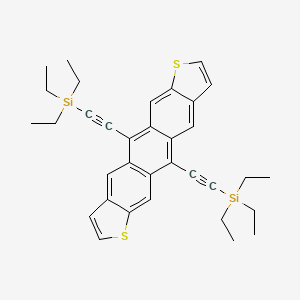

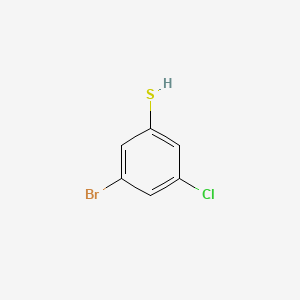

2,3,4-Trichloro-6-nitrobenzonitrile is an intermediate in the synthesis of Anagrelide related compounds . It is a yellow solid with a molecular weight of 251.45 and a molecular formula of C7HCl3N2O2 .

Synthesis Analysis

The synthesis of 2,3,4-Trichloro-6-nitrobenzonitrile involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . It can also be synthesized from 4-nitro-1,2,3-trichlorobenzene .Molecular Structure Analysis

The molecular structure of 2,3,4-Trichloro-6-nitrobenzonitrile consists of a benzene ring with three chlorine atoms, a nitro group, and a nitrile group attached to it .Physical And Chemical Properties Analysis

2,3,4-Trichloro-6-nitrobenzonitrile is a yellow solid . It has a molecular weight of 251.45 and a molecular formula of C7HCl3N2O2 . It is soluble in Ethyl Acetate and DCM .Aplicaciones Científicas De Investigación

Thermophysical Properties

Jiménez et al. (2002) conducted a thermophysical study on the behavior of nitrobenzonitrile isomers, including 2,3,4-trichloro-6-nitrobenzonitrile, by differential scanning calorimetry. This study measured temperatures, enthalpies, and entropies of fusion processes, identifying several phase transitions for the isomers and providing heat capacities correlated as a function of temperature (Jiménez, Roux, Dávalos, & Temprado, 2002).

Vibrational Analysis

Sert, Çırak, and Ucun (2013) explored the vibrational frequencies of 4-chloro-3-nitrobenzonitrile, offering insights into its molecular structure through experimental and theoretical harmonic and anharmonic vibrational frequency analyses. This study also looked at molecular orbital energies, contributing to understanding the electronic properties of such compounds (Sert, Çırak, & Ucun, 2013).

Structural and Bonding Analysis

Guzei et al. (2006) synthesized new square planar bis[2,4-di(aryl)-1,3,5-triazapentadienato]nickel(II) complexes using benzonitrile derivatives, including 3-nitrobenzonitrile and 4-nitrobenzonitrile. This study provides an understanding of the structures and bonding in these complexes, offering a basis for designing new coordination compounds with specific properties (Guzei et al., 2006).

Hydrogenation Studies

Koprivova and Červený (2008) investigated the hydrogenation of nitrobenzonitriles, including 2,3,4-trichloro-6-nitrobenzonitrile, using Raney nickel catalysts. The study highlighted the influence of solvent choice and the position of the nitro group relative to the nitrile group on the hydrogenation process, offering insights into the reactivity and transformation of these compounds (Koprivova & Červený, 2008).

Molecular Structure Influences

Graneek, Bailey, and Schnell (2018) examined the effects of electron-withdrawing substituents on the molecular structure of nitrobenzonitriles, including 2,3,4-trichloro-6-nitrobenzonitrile. Their study, utilizing broadband rotational spectroscopy, revealed structural changes due to steric interaction and electron density competition, highlighting the complex influences on molecular behavior (Graneek, Bailey, & Schnell, 2018).

Safety And Hazards

Propiedades

Número CAS |

89692-40-0 |

|---|---|

Nombre del producto |

2,3,4-Trichloro-6-nitrobenzonitrile |

Fórmula molecular |

C7HCl3N2O2 |

Peso molecular |

251.447 |

Nombre IUPAC |

2,3,4-trichloro-6-nitrobenzonitrile |

InChI |

InChI=1S/C7HCl3N2O2/c8-4-1-5(12(13)14)3(2-11)6(9)7(4)10/h1H |

Clave InChI |

CECBZHKBVNVMLS-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol](/img/structure/B565814.png)

![4-[2-[2-Hydroxyethyl(Phenyl)amino]-2-Oxidanylidene-Ethyl]-~{n}-Oxidanyl-Benzamide](/img/structure/B565816.png)

![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)